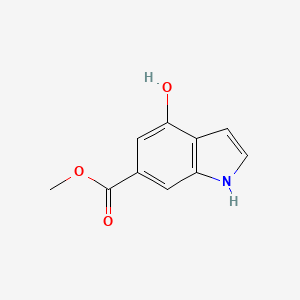

Methyl 4-hydroxy-1H-indole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-4-8-7(2-3-11-8)9(12)5-6/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLHTEHHXRJHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545779 | |

| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77140-48-8 | |

| Record name | Methyl 4-hydroxy-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-1H-indole-6-carboxylate

This technical guide provides a comprehensive overview of the known and anticipated physical properties of Methyl 4-hydroxy-1H-indole-6-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a robust resource for the characterization and application of this molecule.

Molecular Structure and Chemical Identity

This compound (CAS No: 77140-48-8) is a substituted indole, a bicyclic aromatic heterocycle, featuring a hydroxyl group at the 4-position and a methyl carboxylate group at the 6-position of the indole ring.[1][2] This unique substitution pattern imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological activity.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [1][3] |

| Molecular Weight | 191.18 g/mol | [1][3] |

| CAS Number | 77140-48-8 | [1][2][3] |

| Appearance | Beige to light pink or pale pink solid | [1][4] |

| Melting Point | 148-149 °C | [4] |

| Boiling Point | Not experimentally determined | N/A |

| Density | Not experimentally determined | N/A |

| Water Solubility | Slightly soluble (2.5 g/L at 25 °C) | [4] |

| Solubility in Organic Solvents | Generally soluble in organic solvents such as methanol, ethanol, and chloroform/ethanol mixtures. | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature or 0-8 °C. | [1][4] |

Spectroscopic and Crystallographic Characterization

Detailed spectroscopic and crystallographic data for this compound are not extensively reported in publicly accessible literature. This section outlines the expected spectral characteristics and provides standardized protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, the O-H proton, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indole, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound should show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (191.18 g/mol ).

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Crystallography

The determination of the single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, studies on similar indole derivatives suggest that they tend to form crystalline solids.[5]

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, or by vapor diffusion.

-

Data Collection: Mount a single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Synthetic Methodology

While a specific, detailed synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be conceptualized based on established methods for the preparation of substituted indoles. A plausible synthetic route could involve the modification of a pre-formed indole ring or the construction of the indole nucleus from acyclic precursors. One such general approach is the Bischler-Möhlau reaction.[5]

A more specific, though still generalized, procedure for the synthesis of 4-hydroxyindoles has been described in the patent literature.[6] This often involves the construction of a tetrahydroindolone intermediate, followed by aromatization and functional group manipulation.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in various scientific fields. This guide provides a summary of its known physical properties and outlines standard methodologies for the determination of properties that are not yet documented in the literature. The provided protocols are intended to serve as a practical resource for researchers working with this and similar molecules. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment.

References

- PubChem.

- ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.[Link]

- Acta Scientific.

- PrepChem.com. Synthesis of 4-hydroxyindole.[Link]

- PubChem.

- PubChem.

- Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

- PubChem.

- PubChem.

- ResearchGate.

- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole.

- AbacipharmTech.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER manufacturers and suppliers in india [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]

The Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate: An In-depth Technical Guide

Introduction

Methyl 4-hydroxy-1H-indole-6-carboxylate is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a hydroxyl group at the 4-position and a methoxycarbonyl group at the 6-position of the indole scaffold, makes it a valuable building block for drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and inflammatory diseases. This guide provides a comprehensive overview of a scientifically robust and rational synthetic pathway to this important molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Approach to Synthesis

The construction of the indole nucleus can be achieved through various classical and modern synthetic methodologies. For the specific target of this compound, a multi-step approach commencing from readily available starting materials is often the most practical and efficient strategy. This guide will focus on a convergent synthesis that combines elements of classical indole chemistry with modern catalytic methods, ensuring a high degree of control over the final product's structure and purity.

The chosen pathway involves the initial construction of a substituted phenylhydrazone, followed by a Fischer-type indole synthesis to form the core heterocyclic ring system. This method offers the advantage of introducing the required substituents at an early stage, thereby streamlining the overall process.

Proposed Synthesis Pathway: A Japp-Klingemann and Fischer Indole Synthesis Approach

A logical and well-precedented approach to this compound involves a two-stage process:

-

Stage 1: Formation of a Phenylhydrazone Intermediate via the Japp-Klingemann Reaction. This reaction is a reliable method for synthesizing arylhydrazones from β-ketoesters and aryl diazonium salts.[1]

-

Stage 2: Fischer Indole Synthesis. The resulting phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization to furnish the desired indole ring.[2]

The overall transformation can be visualized as follows:

Caption: Simplified mechanism of the Japp-Klingemann reaction.

Experimental Protocol: Japp-Klingemann Reaction

-

Diazotization:

-

To a stirred solution of methyl 3-amino-4-hydroxybenzoate (1 equivalent) in 2 M hydrochloric acid, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise at 0-5 °C.

-

The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Coupling and Hydrolysis:

-

In a separate flask, ethyl acetoacetate (1.1 equivalents) is dissolved in a suitable solvent such as ethanol, and the solution is cooled to 0-5 °C.

-

A solution of sodium hydroxide or sodium acetate is added to deprotonate the β-ketoester.

-

The cold diazonium salt solution is then added slowly to the enolate solution, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature.

-

The resulting precipitate (the phenylhydrazone) is collected by filtration, washed with cold water, and dried under vacuum.

-

Stage 2: Fischer Indole Synthesis

Causality Behind Experimental Choices: The Fischer indole synthesis is a classic and powerful method for constructing the indole ring from a phenylhydrazone. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial for promoting the key-[3][3]sigmatropic rearrangement and subsequent cyclization.

Reaction Mechanism:

-

Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form.

-

-[3][3]Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a-[3][3]sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

-

Elimination: Elimination of ammonia from the cyclic intermediate, driven by the formation of the stable aromatic indole ring, yields the final product.

Caption: Key steps in the Fischer indole synthesis mechanism.

Experimental Protocol: Fischer Indole Synthesis

-

Cyclization:

-

The phenylhydrazone intermediate (1 equivalent) is added portion-wise to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, at a temperature typically ranging from 80 to 120 °C.

-

The reaction mixture is stirred at this temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and carefully poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water until neutral, and dried.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Alternative Pathway: Aromatization of a Tetrahydroindolone Precursor

An alternative and equally viable route involves the construction of a 4,5,6,7-tetrahydroindol-4-one intermediate followed by its aromatization to the desired 4-hydroxyindole. This approach can offer advantages in terms of starting material accessibility and overall yield in certain cases.

Key Steps:

-

Synthesis of the Tetrahydroindolone: This can be achieved through various methods, such as the condensation of a 1,3-cyclohexanedione derivative with an aminating agent.

-

Aromatization: The crucial step is the dehydrogenation of the cyclohexanone ring to form the aromatic phenol. This can be accomplished using a variety of oxidizing agents, with palladium on carbon (Pd/C) in a high-boiling solvent being a common and effective choice. [4]Microwave-assisted dehydrogenative aromatization has also been reported as an efficient method. [5]

Caption: Alternative synthesis via aromatization of a tetrahydroindolone.

Data Summary

| Compound | Molecular Formula | Molecular Weight | Appearance | Key Spectroscopic Data (Predicted/Reported) |

| This compound | C₁₀H₉NO₃ | 191.18 g/mol | Off-white to pale yellow solid | ¹H NMR (DMSO-d₆): δ ~11.0 (s, 1H, OH), ~10.8 (s, 1H, NH), ~7.5-6.5 (m, 4H, Ar-H), ~3.8 (s, 3H, OCH₃). ¹³C NMR (DMSO-d₆): Signals expected for indole ring carbons, ester carbonyl, and methoxy group. IR (KBr): Broad O-H and N-H stretching, C=O stretching of ester. MS (ESI): m/z [M+H]⁺, [M-H]⁻. |

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through well-established synthetic methodologies. The Japp-Klingemann/Fischer indole synthesis sequence provides a robust and versatile route, while the aromatization of a tetrahydroindolone precursor offers a valuable alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and laboratory capabilities. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important indole derivative for their scientific endeavors.

References

- Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2942–2944. [Link]

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245. [Link]

- Sharapov, A. D.; Fatykhov, R. F.; Khalymbadzha, I. A.; Chupakhin, O. N. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta2022, 9 (2), 202292S2. [Link]

- Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. J. Am. Chem. Soc.1991, 113 (17), 6689–6690. [Link]

- Hegedus, L. S.; Allen, G. F.; Waterman, E. L. Palladium-Assisted Intramolecular Amination of Olefins. A New Synthesis of Indoles. J. Am. Chem. Soc.1976, 98 (9), 2674–2676. [Link]

- Khatri, J. K., et al. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences2022, 6 (9), 84-91. [Link]

- Van der Eycken, J.; Kaval, N.; Kappe, C. O. The Fischer Indole Synthesis in Ionic Liquids. J. Org. Chem.2005, 70 (19), 7793–7796. [Link]

- PubChem. Methyl 3-amino-4-hydroxybenzoate.

- Trost, B. M.; Toste, F. D. A New Catalyst for the Asymmetric Aldol Reaction: A Bimetallic Lewis Acid-Brønsted Base Design. J. Am. Chem. Soc.1999, 121 (19), 4545–4546. [Link]

- Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for C-N and C-O Cross-Coupling Reactions. J. Am. Chem. Soc.2008, 130 (21), 6686–6687. [Link]

- Dehydrogenative Pd and Ni Catalysis for Total Synthesis. Acc. Chem. Res.2020, 53 (3), 679–693. [Link]

- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences2022, 6(9). [Link]

- Formation of N-substituted 4- and 7-oxo-4,5,6,7-tetrahydroindoles revisited: A mechanistic interpretation and conversion into 4- and 7-oxoindoles.

- 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021, 26(15), 4605. [Link]

- Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products.

Sources

Known biological activities of 4-hydroxy-indole derivatives.

An In-Depth Technical Guide to the Biological Activities of 4-Hydroxy-Indole Derivatives

Authored by a Senior Application Scientist

Foreword: The 4-Hydroxy-Indole Scaffold - A Privileged Structure in Drug Discovery

The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a multitude of biological targets, making it a "privileged structure." Among its many isomers, the 4-hydroxy-indole moiety is of particular interest. This structure is not only a key intermediate in the synthesis of drugs like the β-blocker Pindolol but is also the core of psychoactive natural products such as psilocin (4-hydroxy-N,N-dimethyltryptamine).[3][4] This guide provides an in-depth exploration of the diverse and potent biological activities exhibited by 4-hydroxy-indole derivatives, offering mechanistic insights, comparative data, and validated experimental protocols for the modern researcher.

Neuroprotective Activities: A Multi-Pronged Defense Against Degeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including protein aggregation, oxidative stress, and regulated cell death.[5] 4-Hydroxy-indole derivatives have emerged as promising neuroprotective agents by targeting several of these pathways simultaneously.

Inhibition of Amyloid Fibrillization

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic fibrils. The parent compound, 4-hydroxyindole, has been shown to directly interfere with this process. It dose-dependently inhibits the fibrillization of Aβ, particularly during the elongation phase of aggregation.[6] This inhibitory action translates to a protective effect against Aβ-induced toxicity in neuronal cell models.[6]

Table 1: Inhibitory Activity of 4-Hydroxyindole Against Amyloid-β Aggregation

| Compound | Target | Assay | IC₅₀ Value | Reference |

| 4-Hydroxyindole | Aβ₁₋₄₂ Fibrillization | Thioflavin T | ~85 µM | [6] |

| 4-Hydroxyindole | Aβ₁₋₄₀ Toxicity | PC12 Cell Viability | >2.5 µM (Min. Effective Conc.) | [6] |

| 4-Hydroxyindole | Aβ₁₋₄₂ Toxicity | PC12 Cell Viability | ~50 µM (Complete Block) | [6] |

Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay

This protocol outlines a standard method for quantifying amyloid fibril formation in vitro, a crucial step in screening for inhibitors like 4-hydroxy-indole derivatives. The causality behind this choice is the specific fluorescence of ThT upon binding to the β-sheet structures characteristic of amyloid fibrils, providing a direct and reliable measure of aggregation.

-

Preparation of Aβ Peptide: Reconstitute synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), aliquot, and evaporate the solvent. Store at -80°C. Immediately before use, dissolve the peptide film in DMSO to create a 5 mM stock solution.

-

Aggregation Reaction: Dilute the Aβ stock solution into a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 5 µM. Add the 4-hydroxy-indole derivative test compound at various concentrations (e.g., 0-200 µM).

-

Incubation: Incubate the reaction mixtures at 37°C with continuous gentle agitation for 24-48 hours to allow fibril formation.

-

ThT Measurement: Prepare a Thioflavin T stock solution (e.g., 5 mM in DMSO) and dilute to a working concentration of 25 µM in the assay buffer.

-

Quantification: In a 96-well black plate, mix 10 µL of the aggregation reaction with 190 µL of the ThT working solution.

-

Fluorescence Reading: Measure fluorescence intensity using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Subtract the background fluorescence of ThT with buffer alone. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for Screening Amyloid Aggregation Inhibitors

Caption: Workflow for ThT-based amyloid aggregation inhibition assay.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, which has been implicated in the pathology of neurodegenerative diseases.[7][8] A recent study identified several hydroxyindole analogs, including 3-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole, as potent inhibitors of ferroptosis in neuronal cultures.[7][8] The primary mechanism is believed to be their intrinsic radical-trapping antioxidant activity, which neutralizes the lipid peroxyl radicals that propagate the ferroptotic cascade.[7]

Among the analogs, 3-hydroxyindole was found to be the most potent inhibitor of ferroptosis in both mouse hippocampal (HT-22) and rat dopaminergic (N27) cell lines.[7][8]

Signaling Pathway: Ferroptosis Inhibition by Hydroxyindoles

Caption: Hydroxyindoles inhibit ferroptosis via radical trapping.

Anticancer Activity: Targeting Cell Proliferation and Survival

The indole scaffold is a cornerstone of modern oncology drug development, with several FDA-approved drugs featuring this core structure.[9][10] Indole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics and the inhibition of key cancer-related enzymes.[11][12]

Inhibition of Tubulin Polymerization

Microtubules are essential for forming the mitotic spindle during cell division, making them a prime target for anticancer drugs.[13] Many indole derivatives function as tubulin polymerization inhibitors, often by binding to the colchicine binding site on β-tubulin.[11] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[13] The versatility of the indole ring allows for the synthesis of derivatives with potent antiproliferative activity against a wide range of human cancer cell lines.[13]

Table 2: Anticancer Activity of Selected Indole Derivatives

| Derivative Type | Target Cell Line | Mechanism | IC₅₀ Value | Reference |

| Indole-Chalcone | Multidrug-Resistant Cancer Cells | Tubulin Inhibition | 13-19 µmol/L (MDA-MB-231) | [11] |

| Coumarin-Indole | Gastric Cancer (MGC-803) | Tubulin Inhibition | 0.011 µM | [13] |

| Indole-Chalcone | 6 Human Cancer Cell Lines | Dual Tubulin/TrxR Inhibition | 6-35 nM | [13] |

| Alkene Oxindole | IDO1 Enzyme | Enzyme Inhibition | 0.19 µM | [14] |

Enzyme Inhibition

Beyond cytoskeletal disruption, indole derivatives are effective inhibitors of enzymes crucial for cancer progression.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is involved in immune suppression within the tumor microenvironment. Oxindole derivatives have been developed as potent IDO1 inhibitors, with IC₅₀ values in the low-micromolar to nanomolar range, representing a promising strategy for cancer immunotherapy.[14]

-

Aromatase: This enzyme is a key target in hormone-dependent breast cancer. Azolylmethyl-indole derivatives have shown high-level aromatase inhibitory activity.[15]

-

Protein Kinases: The indolin-2-one scaffold is present in sunitinib, a multi-targeted tyrosine kinase inhibitor.[10] Newer derivatives have been developed as potent dual inhibitors of kinases like EGFR and BRAFV600E, with IC₅₀ values superior to reference drugs.[16]

Experimental Protocol: Cell-Based Cytotoxicity (MTT) Assay

This protocol is a fundamental first step in evaluating the anticancer potential of a compound. It measures the metabolic activity of cells, which correlates with cell viability. The choice of this assay is based on its reliability, high-throughput nature, and its ability to provide a quantitative measure (IC₅₀) of a compound's potency.

-

Cell Culture: Seed cancer cells (e.g., MCF-7, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 4-hydroxy-indole test derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10 µL of the MTT stock to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Antimicrobial and Other Biological Activities

While neuroprotection and anticancer effects are the most extensively studied, the 4-hydroxy-indole scaffold also confers other important biological activities.

-

Antibacterial Activity: Various derivatives, such as 4-(4-(di(1H-indol-3-yl) methyl) phenoxy)-2-chloroquinolines, have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative organisms, with some showing moderate to potent effects.[17][18]

-

Antioxidant Activity: The phenolic hydroxyl group at the 4-position makes these compounds effective radical scavengers.[16][18] This activity is often evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay and contributes to their overall neuroprotective and anti-inflammatory profiles.[7][16]

-

Anti-inflammatory Effects: Indole derivatives can modulate key inflammatory pathways, and their antioxidant properties help mitigate oxidative stress, which is closely linked to inflammation.[5][16][19] This has been demonstrated in models of Parkinson's disease, where an indole derivative reduced the production of pro-inflammatory factors like TNF-α, IL-6, and nitric oxide.[19]

Conclusion: A Scaffold of Continuing Promise

The 4-hydroxy-indole framework continues to prove itself as a remarkably versatile and potent scaffold in the pursuit of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, from inhibiting the core pathological processes of neurodegenerative diseases to halting the proliferation of cancer cells through multiple mechanisms. The inherent antioxidant properties and the synthetic tractability of the indole ring ensure that this privileged structure will remain a focal point for innovation in medicinal chemistry and drug development for years to come.

References

- 4-Hydroxyindole | Amyloid Inhibitor | MedChemExpress. URL: https://www.medchemexpress.com/4-hydroxyindole.html

- Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. URL: https://www.researchgate.net/publication/281141315_Synthesis_and_Biological_evaluation_of_4-4-Di-1H-indol-3-ylmethylphenoxy-2-chloroquinolines

- Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions - ResearchGate. URL: https://www.researchgate.net/publication/279741549_Synthesis_of_4-Hydroxyindole_Fused_Isocoumarin_Derivatives_and_Their_Fluorescence_Turn-off_Sensing_of_CuII_and_FeIII_Ions

- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu. URL: https://www.rsc.

- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. URL: https://www.researchgate.net/publication/315893325_Synthesis_characterization_and_biological_evaluation_of_3-acetylindole_derivatives_as_anti-microbial_and_antioxidant_agents

- 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/75421

- Recent advancements on biological activity of indole and their derivatives: A review. URL: https://www.researchgate.

- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. URL: https://actascientific.com/ASMS/pdf/ASMS-06-1365.pdf

- [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11060408/

- 4-Hydroxyindole | Indoles - Ambeed.com. URL: https://www.ambeed.com/products/2380-94-1.html

- 4-Hydroxyindole 99 2380-94-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/480119

- (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021) - ResearchGate. URL: https://www.researchgate.

- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9656111/

- Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01651j

- Biomedical Importance of Indoles - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6271830/

- 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap. URL: https://patents.

- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. URL: https://digital.car.chula.ac.th/cgi/viewcontent.cgi?article=6264&context=jtps

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941019/

- The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293335/

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11164987/

- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction - ResearchGate. URL: https://www.researchgate.net/publication/351608770_Synthesis_of_4-hydroxy_and_6-hydroxyindoles_a_renaissance_of_the_Bischler_reaction

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. URL: https://www.mdpi.com/1420-3049/29/11/2507

- Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. URL: https://www.ingentaconnect.com/content/ben/coc/2010/00000014/00000020/art00007

- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. URL: https://www.benthamscience.com/journal/abstracts.php?journalID=ac&articleID=140954

- The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/40670345/

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36768965/

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications - Hilaris Publisher. URL: https://www.hilarispublisher.

- Psilocin - Wikipedia. URL: https://en.wikipedia.org/wiki/Psilocin

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11119566/

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. actascientific.com [actascientific.com]

- 4. Psilocin - Wikipedia [en.wikipedia.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 4-hydroxy-1H-indole-6-carboxylate: A Comprehensive Guide for Researchers

Introduction

Overview of Methyl 4-hydroxy-1H-indole-6-carboxylate

This compound is a polysubstituted indole derivative of significant interest in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific substitution pattern of this molecule, featuring a hydroxyl group at the 4-position and a methyl carboxylate at the 6-position, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex bioactive molecules and functional materials.

Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process, providing unambiguous structural elucidation and a fingerprint for quality control.

The Critical Role of Spectroscopy in Drug Development

In the rigorous pipeline of drug development, the journey from a chemical concept to a clinical candidate is underpinned by precise analytical chemistry. Spectroscopic methods are indispensable tools that provide a detailed molecular portrait of a synthesized compound. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and elemental composition. Together, they form a self-validating system that confirms the molecular structure, assesses purity, and identifies potential impurities, thereby ensuring the integrity and reproducibility of research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 77140-48-8 |

| Appearance | Beige to light pink solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity.

Predicted ¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the indole NH, the hydroxyl proton, the aromatic protons on the indole ring, and the methyl ester protons. The expected chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing methyl carboxylate group.

Disclaimer: The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH) | ~11.5 | broad s | - | 1H |

| H-4 (OH) | ~9.5 | broad s | - | 1H |

| H-5 | ~7.5 | d | ~1.5 | 1H |

| H-7 | ~7.2 | d | ~1.5 | 1H |

| H-2 | ~7.1 | t | ~2.5 | 1H |

| H-3 | ~6.4 | t | ~2.0 | 1H |

| -OCH₃ (Ester) | ~3.8 | s | - | 3H |

Interpretation of ¹H NMR Signals:

-

Indole NH (H-1): The proton on the nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet far downfield (~11.5 ppm) due to hydrogen bonding and its acidic nature.

-

Phenolic OH (H-4): Similar to the NH proton, the hydroxyl proton is acidic and its signal is expected to be a broad singlet around 9.5 ppm. The exact chemical shift can be sensitive to concentration and residual water in the solvent.

-

Aromatic Protons (H-5, H-7): The protons at positions 5 and 7 are on the benzene portion of the indole ring. H-5 is adjacent to the electron-withdrawing ester group and is expected to be the most downfield of the aromatic C-H protons. H-7 is ortho to the electron-donating hydroxyl group. They are expected to show a small meta-coupling to each other.

-

Pyrrole Protons (H-2, H-3): The protons on the pyrrole ring, H-2 and H-3, are coupled to each other and to the NH proton. H-2 is typically more downfield than H-3 in indole systems.

-

Methyl Ester (-OCH₃): The three protons of the methyl group of the ester will appear as a sharp singlet at approximately 3.8 ppm, a characteristic region for methyl esters.

Predicted ¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The predicted spectrum for this compound will show ten distinct signals.

Disclaimer: The following data is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~167 |

| C-4 | ~150 |

| C-7a | ~138 |

| C-3a | ~128 |

| C-2 | ~124 |

| C-6 | ~122 |

| C-5 | ~115 |

| C-7 | ~105 |

| C-3 | ~102 |

| -OCH₃ (Ester) | ~52 |

Interpretation of ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, around 167 ppm.[1]

-

Aromatic Carbons: The carbons of the indole ring will resonate in the aromatic region (100-150 ppm). C-4, being attached to the electronegative oxygen atom, will be the most downfield of the ring carbons. The quaternary carbons (C-3a, C-6, and C-7a) can be distinguished from the protonated carbons using a DEPT experiment.

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will appear upfield, around 52 ppm.

Structural Elucidation Workflow

A combination of 1D and 2D NMR experiments provides a robust workflow for unambiguous structure determination.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3300 | N-H (Indole) | Stretching |

| ~3300-3200 | O-H (Phenol) | Stretching |

| ~1700-1680 | C=O (Ester, conjugated) | Stretching |

| ~1620-1450 | C=C (Aromatic) | Stretching |

| ~1250-1100 | C-O (Ester) | Stretching |

Interpretation of IR Spectrum:

-

N-H and O-H Stretching: A broad band is expected in the 3400-3200 cm⁻¹ region, which is characteristic of N-H and O-H stretching vibrations, often overlapping due to hydrogen bonding.[2]

-

C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the ester carbonyl group. The frequency is slightly lower than a typical saturated ester due to conjugation with the aromatic ring.[3]

-

Aromatic C=C Stretching: Multiple sharp bands in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the indole aromatic system.[4]

-

C-O Stretching: A strong band in the 1250-1100 cm⁻¹ region corresponds to the C-O stretching of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Analysis

For this compound (MW = 191.18), using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed.

-

Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, would be observed at an m/z of 192.19.

-

Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, would be observed at an m/z of 190.17.

Predicted Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) of the molecular ion would likely show characteristic fragmentation patterns. A plausible pathway involves the loss of small, stable molecules.

Sources

The Versatile Scaffold: Unlocking the Potential of Methyl 4-hydroxy-1H-indole-6-carboxylate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs that have made a significant impact on human health.[1][2] This guide focuses on a specific, highly functionalized indole derivative, Methyl 4-hydroxy-1H-indole-6-carboxylate, exploring its vast potential as a starting material and core structural motif for the development of novel therapeutics. We will delve into its synthetic utility and potential applications in oncology, neuroprotection, and the modulation of the central nervous system, providing field-proven insights and detailed experimental frameworks to empower researchers in their drug discovery endeavors.

The Core Moiety: Structure and Synthetic Versatility

This compound (Compound 1) is a unique building block possessing three key functional groups ripe for chemical modification: a nucleophilic indole nitrogen, a phenolic hydroxyl group at the 4-position, and a methyl ester at the 6-position. This trifecta of reactivity allows for a diverse range of chemical transformations, making it an ideal starting point for the generation of extensive compound libraries.

The methyl ester at the C6 position is particularly amenable to derivatization into a wide array of functional groups, most notably amides, which are prevalent in many classes of bioactive molecules.[3] A common and effective method for this transformation is through amide coupling reactions.

Protocol 1: General Amide Coupling of this compound

This protocol outlines a standard procedure for the conversion of the methyl ester to a diverse library of amides.

Materials:

-

This compound (or the corresponding carboxylic acid)

-

Desired primary or secondary amine

-

Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Additives: HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) (catalytic amount)[4]

-

Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

-

Anhydrous solvent: DMF (Dimethylformamide) or Dichloromethane (DCM)

Procedure:

-

Carboxylic Acid Formation (if starting from ester): Dissolve this compound in a mixture of THF/water. Add an excess of LiOH and stir at room temperature until saponification is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Amide Coupling: To a solution of the 4-hydroxy-1H-indole-6-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.[4]

Causality of Experimental Choices: The use of coupling reagents like HATU or EDC/HOBt activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[3][5] The base is crucial to neutralize the acidic byproducts and to deprotonate the amine, increasing its nucleophilicity. Anhydrous conditions are paramount to prevent the hydrolysis of the activated intermediate.

Application I: Oncology - Targeting Kinase Signaling Pathways

The indole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[6][7] Kinases such as the PIM family are critical regulators of cell proliferation and survival, and their overexpression is implicated in numerous cancers.[1][8][9][10] The structural features of this compound make it an excellent starting point for the design of novel kinase inhibitors.

Signaling Pathway: The PIM Kinase Axis in Cancer

PIM kinases (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are constitutively active and play a significant role in cell cycle progression and apoptosis.[1] Their inhibition is a promising strategy for cancer treatment.[1][9]

Caption: PIM kinase signaling pathway and the point of intervention for indole-based inhibitors.

Experimental Workflow: Screening for Anticancer Activity

A logical workflow to assess the anticancer potential of novel derivatives of this compound would involve an initial screen for antiproliferative activity, followed by a more specific kinase inhibition assay.

Caption: Workflow for assessing the neuroprotective potential of indole derivatives.

Protocol 3: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of test compounds to protect neuronal cells from an oxidative insult.

Materials:

-

SH-SY5Y human neuroblastoma cell line [11]* Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Retinoic acid for differentiation

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)) [12]* MTT assay reagents (as in Protocol 2)

-

DCFDA (2',7'-dichlorofluorescin diacetate) for ROS measurement

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. To induce a neuronal phenotype, treat cells with 10 µM retinoic acid for 5-7 days.

-

Compound Pre-treatment: Seed the differentiated cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for 24 hours.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ or 6-OHDA for 24 hours.

-

Assessment of Cell Viability: Perform the MTT assay as described in Protocol 2 to determine the extent of cell survival.

-

Measurement of ROS: In a parallel experiment, after treatment, incubate cells with DCFDA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader.

-

Data Analysis: Compare the cell viability and ROS levels in compound-treated wells to the wells with the oxidative stressor alone. A significant increase in viability and a decrease in ROS indicate a neuroprotective effect.

| Treatment Group | Cell Viability (%) | Intracellular ROS (RFU) |

| Control (untreated) | 100 | Baseline value |

| H₂O₂ alone | ~50 | Elevated value |

| H₂O₂ + Derivative Z | Value to be determined | Value to be determined |

Application III: CNS Modulation - Targeting Serotonin Receptors

The indole core is a key component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, indole derivatives are excellent candidates for the development of ligands that modulate serotonin receptors, which are implicated in a variety of psychiatric and neurological disorders. [13][14]The 5-HT2A receptor, in particular, is a target for antipsychotic and antidepressant drugs. [13][14][15][16]

Signaling Pathway: 5-HT2A Receptor Activation

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a signaling cascade leading to various physiological responses. Antagonists of this receptor can block these effects.

Caption: Simplified 5-HT2A receptor signaling pathway and the action of an antagonist.

Protocol 4: Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

Radioligand (e.g., [³H]ketanserin)

-

Test compounds (indole derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone)

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

| Compound | Description | Receptor Target | Ki (nM) |

| Ketanserin | Known 5-HT2A Antagonist | 5-HT2A | ~2-5 |

| Derivative W | Hypothetical Active Ligand | 5-HT2A | Value to be determined |

Conclusion and Future Directions

This compound is more than just an intermediate; it is a versatile and powerful scaffold for the development of the next generation of therapeutics. Its inherent structural features provide a robust starting point for creating diverse chemical libraries targeting a wide range of diseases. By leveraging the synthetic tractability of this core and employing the detailed experimental workflows outlined in this guide, researchers and drug development professionals can systematically explore its potential in oncology, neurodegeneration, and CNS disorders. The continued exploration of this and similar indole-based scaffolds will undoubtedly lead to the discovery of novel and effective medicines.

References

- Checinska, L., et al. (2009). Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1434-1438.

- ATCC. (n.d.). SH-SY5Y (ATCC® CRL-2266™).

- Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 456-479.

- Lopes, F. M., et al. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. Neurotoxicology, 33(5), 1334-1343.

- Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing.

- Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology, 1078, 9-21.

- Stolc, S. (1999). Indole Derivatives as Neuroprotectants. Life Sciences, 65(18-19), 1943-1950.

- Benchchem. (n.d.). Application Notes and Protocols: Cazpaullone Treatment in SH-SY5Y Neuroblastoma Cells.

- Wang, X., et al. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Pharmaceuticals, 15(12), 1547.

- Kim, J., et al. (2021). Cancer-Cell-Derived Hybrid Vesicles from MCF-7 and HeLa Cells for Dual-Homotypic Targeting of Anticancer Drugs. Macromolecular Bioscience, 21(7), e2100067.

- Deshpande, R. (2022). Can VERO or HeLa cell lines be used instead of MCF 7?

- Yılmaz, S., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 142-147.

- ResearchGate. (n.d.). PIM kinase inhibitors in clinical trials.

- MedChemExpress. (n.d.). Pim Inhibitors.

- Pawlik, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12224.

- Ghosh, S. K., et al. (2020). Percentage of cell viability and inhibition of HeLa, MCF-7 and MDA-MB.

- Canal, C. E., & Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 200, 115028.

- Horakova, L., & Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology, 1(2), 227-243.

- Wurlitzer, J. M., et al. (2023). Purpurascenines A-C, Azepino-Indole Alkaloids from Cortinarius purpurascens: Isolation, Biosynthesis, and Activity Studies on the 5-HT2A Receptor.

- Pérez-Areales, F. J., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108.

- van den Hurk, S., et al. (2023). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10459-10476.

- Al-Warhi, T., et al. (2023).

- Canal, C. E. (2022). "Selective" serotonin 5-HT 2A receptor antagonists. Biochemical Pharmacology, 200, 115028.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Slepukhin, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).

- Purdue Research Foundation Office of Technology Commercialization. (2023).

- Chem-Impex. (n.d.). This compound.

- Canal, C. E. (2022). "Selective" serotonin 5-HT2A receptor antagonists. Scilit.

- Elkamhawy, A., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4984.

- Slepukhin, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.

- Işık, M., et al. (2024).

- Wishart, N., & St. Jean, D. J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14249-14331.

- An, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 83, 153400.

- Yadav, P. N., et al. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. Journal of Pharmacology and Experimental Therapeutics, 339(1), 99-105.

- Rapoport, H., & Castagnoli, N. (1962). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry, 27(11), 4020-4024.

- Dukat, M., et al. (2002). 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(19), 2771-2774.

- Liu, R., et al. (2022). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 70(9), 645-654.

- Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684.

- Pramanik, A., et al. (2015). Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. RSC Advances, 5(105), 86267-86273.

- Aapptec. (n.d.). Coupling Reagents.

- Esposito, F., et al. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. Antiviral Research, 174, 104671.

- Stolar, T., et al. (2022). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 87(15), 9848-9860.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mskcc.org [mskcc.org]

- 12. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Hydroxy-Indole-6-Carboxylic Acid Esters

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Within this diverse family, 4-hydroxy-indole-6-carboxylic acid esters have emerged as a scaffold of significant interest, demonstrating a remarkable versatility in engaging with various biological targets. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic potential of these compounds. We will delve into the chemical logic underpinning their synthesis, provide detailed experimental protocols, and explore their applications in drug development, supported by mechanistic insights and pathway analyses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Introduction: The Significance of the 4-Hydroxy-Indole-6-Carboxylic Acid Ester Core

The indole ring system is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. The strategic placement of hydroxyl and carboxylic acid ester functionalities at the 4- and 6-positions, respectively, imparts a unique combination of properties to the indole core. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets, while the 6-carboxylic acid ester provides a handle for modifying solubility, pharmacokinetic properties, and for establishing additional interactions within a binding pocket. This guide will illuminate the journey of this specific scaffold from its conceptual origins to its current status as a promising platform for therapeutic innovation.

Historical Perspective and the Genesis of a Scaffold

While a singular "discovery" paper for 4-hydroxy-indole-6-carboxylic acid esters is not readily identifiable in the historical literature, their conceptualization and synthesis can be traced back to the foundational work on indole chemistry. The pioneering efforts of chemists in the late 19th and early 20th centuries laid the groundwork for the construction of the indole nucleus, providing the chemical language necessary to assemble such substituted derivatives.

Key historical developments that paved the way for the synthesis of these compounds include:

-

The Fischer Indole Synthesis (1883): Developed by Emil Fischer, this reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions remains one of the most versatile and widely used methods for indole synthesis.[2][3] The appropriate choice of substituted phenylhydrazine and carbonyl compound could theoretically lead to the 4-hydroxy-indole-6-carboxylic acid scaffold.

-

The Nenitzescu Indole Synthesis (1929): Costin Nenitzescu's discovery that benzoquinones react with β-aminocrotonic esters to form 5-hydroxyindoles was a significant breakthrough.[4][5][6] While this reaction typically yields the 5-hydroxy isomer, modifications and the use of substituted quinones could potentially be adapted to favor the formation of 4-hydroxyindoles.[7]

The emergence of 4-hydroxy-indole-6-carboxylic acid esters as a distinct area of research is more recent, driven by the relentless search for novel therapeutic agents. The recognition that this scaffold could effectively mimic or interact with key biological motifs has spurred its exploration in various drug discovery programs.

The Art and Science of Synthesis: Constructing the Core

The synthesis of 4-hydroxy-indole-6-carboxylic acid esters requires a strategic approach, often involving multi-step sequences. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and scalability. Below, we outline a plausible and efficient synthetic strategy, drawing upon established methodologies in indole chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach to a target molecule like Ethyl 4-hydroxy-1H-indole-6-carboxylate (1) would involve disconnecting the indole ring to simpler, commercially available precursors.

Caption: Retrosynthetic analysis of Ethyl 4-hydroxy-1H-indole-6-carboxylate.

Key Synthetic Transformations

A robust synthetic route would likely commence with a suitably substituted aniline. The following sections detail the key transformations.

A common strategy to introduce the 4-hydroxy group is to start from a precursor that allows for its facile installation. One such approach involves the synthesis of 4-oxo-4,5,6,7-tetrahydroindole, which can then be aromatized.

Experimental Protocol: Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-one

-

Reaction Setup: To a solution of 1,3-cyclohexanedione (1 equiv.) in a suitable solvent such as toluene, add 2-aminoethanol (1.1 equiv.).

-

Azeotropic Water Removal: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Cyclization and Dehydration: After the initial condensation, the resulting enamine undergoes a catalytic cyclization and dehydration sequence. This can be achieved using a supported metal catalyst (e.g., Pd/C) at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 1,5,6,7-tetrahydro-4H-indol-4-one.

The conversion of the tetrahydroindolone to the corresponding 4-hydroxyindole is a critical step. This can be achieved through dehydrogenation.

Experimental Protocol: Synthesis of 4-Hydroxyindole

-

Reaction Setup: Dissolve 1,5,6,7-tetrahydro-4H-indol-4-one (1 equiv.) in a high-boiling solvent like diphenyl ether.

-

Dehydrogenation: Add a catalytic amount of palladium on carbon (10 mol%).

-

Heating: Heat the reaction mixture to a high temperature (e.g., 200-250 °C) and monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove the catalyst. The filtrate is then concentrated, and the crude 4-hydroxyindole is purified by column chromatography.

An alternative, modern approach for this transformation involves microwave-assisted synthesis, which can significantly reduce reaction times.[7]

With the 4-hydroxyindole core in hand, the next step is the regioselective introduction of the carboxylic acid ester at the 6-position. This can be challenging due to the multiple reactive sites on the indole ring. A common strategy involves a Friedel-Crafts acylation followed by oxidation and esterification, or a direct carboxylation method.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-indole-6-carboxylate

This transformation is often achieved through a multi-step sequence starting from a precursor where the 6-position is pre-functionalized, for example, with a bromine atom, which can then be converted to the carboxylic acid ester via a Grignard reaction followed by quenching with diethyl carbonate, or through a palladium-catalyzed carbonylation reaction.

A more direct, albeit potentially lower-yielding, approach could involve a regioselective formylation at the 6-position followed by oxidation and esterification. The regioselectivity is often directed by the electronic nature of the existing substituents and reaction conditions.

Quantitative Data Summary

| Compound | Starting Material(s) | Key Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| 1,5,6,7-Tetrahydro-4H-indol-4-one | 1,3-Cyclohexanedione, 2-Aminoethanol | Toluene, Pd/C | 75-85 | 175-178 | Consistent with literature values. |

| 4-Hydroxyindole | 1,5,6,7-Tetrahydro-4H-indol-4-one | Diphenyl ether, Pd/C | 60-70 | 97-99 | ¹H NMR (DMSO-d6): δ 10.9 (s, 1H), 8.1 (s, 1H), 7.0-6.8 (m, 2H), 6.4 (d, 1H), 6.3 (d, 1H). MS: m/z = 133.15 [M]+.[8] |

| Ethyl 4-hydroxy-1H-indole-6-carboxylate (Target) | 4-Hydroxy-6-bromoindole (hypothetical intermediate) | Mg, Diethyl carbonate or CO, Pd catalyst | 40-50 | - | Expected signals for indole protons, ethyl ester protons, and characteristic shifts for substituted carbons. MS: m/z = 205.21 [M]+. |

Applications in Drug Development: A Scaffold of Promise

The 4-hydroxy-indole-6-carboxylic acid ester scaffold has shown considerable promise in various therapeutic areas, primarily due to its ability to interact with a range of biological targets.

Enzyme Inhibition

Many enzymes have active sites that can accommodate the indole nucleus, and the strategic placement of the hydroxyl and ester groups can lead to potent and selective inhibition.

-

Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling and are often dysregulated in cancer. Derivatives of indole-6-carboxylic acid have been investigated as inhibitors of RTKs such as EGFR and VEGFR-2.[9] The indole core can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases.

-

Carboxylesterase Inhibition: Carboxylesterases are involved in the metabolism of many ester-containing drugs. Interestingly, indole derivatives, particularly isatins (indole-2,3-diones), have been identified as potent inhibitors of these enzymes.[10] This suggests that 4-hydroxy-indole-6-carboxylic acid esters could also modulate the activity of carboxylesterases, which could be leveraged to improve the pharmacokinetic profiles of co-administered drugs.

Caption: Potential enzymatic targets of 4-hydroxy-indole-6-carboxylic acid esters.

Neurodegenerative Diseases

The indole scaffold is present in many compounds that exhibit neuroprotective effects. Oxidative stress and the aggregation of proteins like amyloid-β are key pathological features of neurodegenerative diseases such as Alzheimer's disease.[1]

-

Antioxidant Properties: The phenolic 4-hydroxy group can act as a radical scavenger, helping to mitigate oxidative damage in neuronal cells.

-

Modulation of Signaling Pathways: Indole-based compounds have been shown to modulate various signaling pathways implicated in neurodegeneration, although the specific pathways affected by 4-hydroxy-indole-6-carboxylic acid esters require further investigation.[11]

Anticancer Activity

The antiproliferative activity of indole derivatives is well-documented. Indole-carboxylic acid esters, in particular, have shown potent anticancer effects against a range of cancer cell lines.[12][13]

-